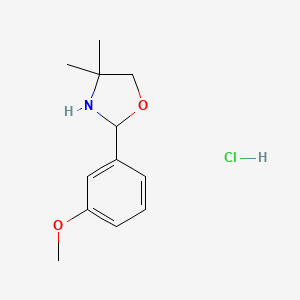
1,1'-Sulfonylbis(4-chloro-2-nitrobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) is an organic compound with the molecular formula C12H6Cl2N2O6S. It is characterized by the presence of two nitro groups and two chlorine atoms attached to a benzene ring, with a sulfonyl group bridging the two benzene rings. This compound is known for its applications in various chemical processes and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be synthesized through a multi-step process involving nitration, sulfonation, and chlorination reactions. The typical synthetic route includes:
Nitration: The initial step involves the nitration of benzene to introduce nitro groups. This is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonation: The nitrated benzene undergoes sulfonation using sulfur trioxide or oleum to introduce the sulfonyl group.
Chlorination: Finally, the sulfonated compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce chlorine atoms.
Industrial Production Methods
In industrial settings, the production of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 1,1’-Sulfonylbis(4-chloro-2-aminobenzene).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimicrobial and anticancer agents.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonyl and chlorine groups can engage in various substitution and addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) can be compared with other similar compounds such as:
1,1’-Sulfonylbis(4-chlorobenzene): Lacks the nitro groups, making it less reactive in redox reactions.
1,1’-Sulfonylbis(4-nitrobenzene): Lacks the chlorine atoms, affecting its reactivity in substitution reactions.
1,1’-Sulfonylbis(2-chloro-4-nitrobenzene): Has different positions of chlorine and nitro groups, leading to variations in reactivity and applications.
The uniqueness of 1,1’-Sulfonylbis(4-chloro-2-nitrobenzene) lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
144505-71-5 |
|---|---|
Molecular Formula |
C12H6Cl2N2O6S |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-chloro-1-(4-chloro-2-nitrophenyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C12H6Cl2N2O6S/c13-7-1-3-11(9(5-7)15(17)18)23(21,22)12-4-2-8(14)6-10(12)16(19)20/h1-6H |
InChI Key |
BMCHGTVACZAQDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])S(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)

![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)

![Diethyl [(naphthalen-2-yl)(thiocyanato)methyl]phosphonate](/img/structure/B12550240.png)



![N,N-dibenzyl-3-[[3-(dibenzylamino)-3-oxopropyl]amino]propanamide](/img/structure/B12550271.png)
![4-{[4-(Pent-1-yn-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12550275.png)
![4-[(1H-Imidazol-1-yl)methyl]-1-(2-methoxyphenyl)spiro[2.5]octan-4-ol](/img/structure/B12550283.png)
